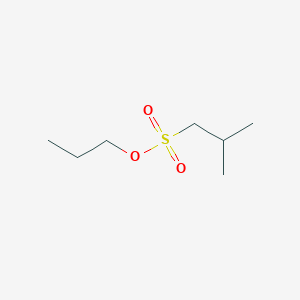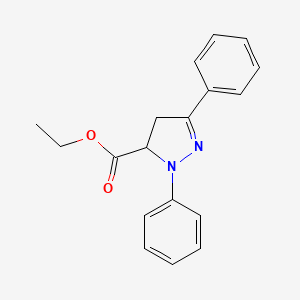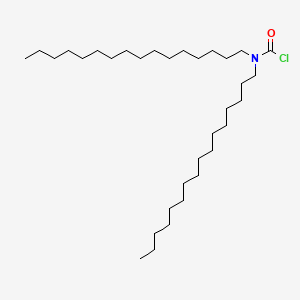
Dihexadecylcarbamyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihexadecylcarbamyl chloride is an organic compound with the molecular formula C33H66ClNO. It contains 33 carbon atoms, 66 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . This compound is part of the carbamoyl chloride family, which are known for their reactivity and utility in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
Dihexadecylcarbamyl chloride can be synthesized through the reaction of an amine with phosgene. The general reaction is as follows: [ 2 R_2NH + COCl_2 \rightarrow R_2NCOCl + [R_2NH_2]Cl ] In this reaction, phosgene reacts with the amine to produce the carbamoyl chloride and an ammonium chloride byproduct .
Industrial Production Methods
Industrial production of carbamoyl chlorides often involves the use of phosgene due to its high reactivity. The reaction is typically carried out in a controlled environment to manage the toxicity and reactivity of phosgene. The process may also involve the use of solvents such as benzene or xylene to facilitate the reaction .
化学反応の分析
Types of Reactions
Dihexadecylcarbamyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile.
Hydrolysis: Reaction with water to form carbamic acid and hydrochloric acid.
Alcoholysis: Reaction with alcohols to form carbamates
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and water are common nucleophiles that react with this compound.
Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
Carbamates: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carbamic acids: Formed from hydrolysis
科学的研究の応用
Dihexadecylcarbamyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Potential use in drug development due to its reactivity with biological molecules.
Industry: Utilized in the production of pesticides and other industrial chemicals
作用機序
The mechanism of action of dihexadecylcarbamyl chloride involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various products depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the nature of the nucleophile and the reaction conditions .
類似化合物との比較
Similar Compounds
Dimethylcarbamoyl chloride: A smaller analogue with similar reactivity but different physical properties.
Diethylcarbamoyl chloride: Another analogue with slightly different reactivity and applications.
Uniqueness
Dihexadecylcarbamyl chloride is unique due to its long carbon chain, which imparts different physical properties compared to its smaller analogues. This makes it suitable for specific applications where longer carbon chains are advantageous .
特性
CAS番号 |
84304-24-5 |
|---|---|
分子式 |
C33H66ClNO |
分子量 |
528.3 g/mol |
IUPAC名 |
N,N-dihexadecylcarbamoyl chloride |
InChI |
InChI=1S/C33H66ClNO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(33(34)36)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChIキー |
LJRRLTAGSAPCDC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)
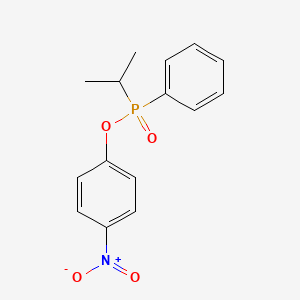
![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
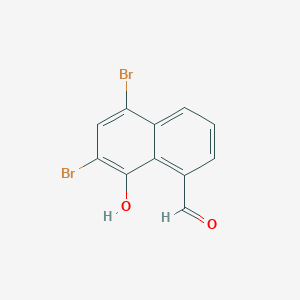
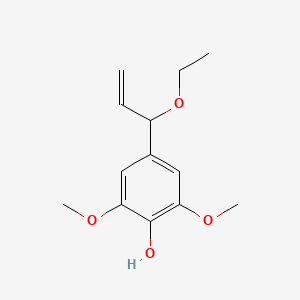
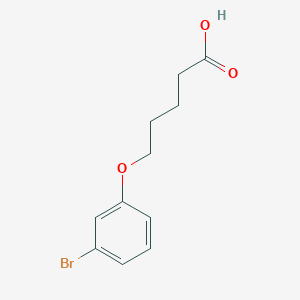
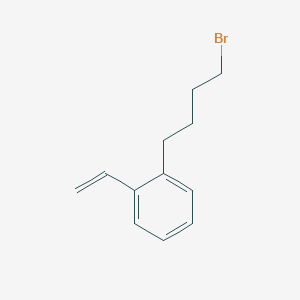
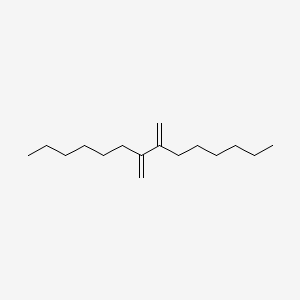
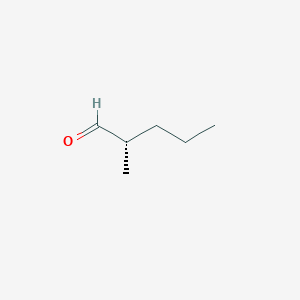

![Bis{(dichloromethylsilyl)methyl]mercury](/img/structure/B14420759.png)
